molecular formula C7H16O3 B8598292 3,3-Dimethoxy-2,2-dimethylpropan-1-ol

3,3-Dimethoxy-2,2-dimethylpropan-1-ol

Cat. No. B8598292
M. Wt: 148.20 g/mol
InChI Key: OKWKPATVWIVZGI-UHFFFAOYSA-N
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Patent
US05055613

Procedure details

A suspension of 90 g (0.61mol) of the product of Example 2 and 250mg (0.66 mol) of pyridinium dichromate was stirred rapidly in 2 L of CH2Cl2 for 40 hours. The mixture was filtered through Celite, the filtrate passed through a column of Florisil and the solvent evaporated. Distillation of the residue through a 45 cm vigreux column furnished the title compound as a water-white oil, bp 65°-68°/10 mm, 31.4 g (35%). Calculated for C7H14O3 : C,57.51; H, 9.65. Found: C, 57.69; H, 9.85.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:9][CH3:10])[C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][O:2][CH:3]([O:9][CH3:10])[C:4]([CH3:8])([CH3:7])[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
COC(C(CO)(C)C)OC
Name
Quantity
250 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue through a 45 cm vigreux column

Outcomes

Product
Name
Type
product
Smiles
COC(C(C=O)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.